Virgatic acid
Overview
Description
Virgatic acid is a pentacyclic triterpenoid compound that has been isolated from various plant species, including Salvia virgata and Juglans sinensis . It is characterized by its olean-12-ene skeleton, with a carboxy group at position 28, a β-hydroxy group at position 3, and an oxo group at position 1 . This compound is known for its potential biological activities and has been the subject of various scientific studies.
Mechanism of Action
Target of Action
Virgatic acid, also known as Momordic acid, is a pentacyclic triterpenoid
Biochemical Pathways
They can also modulate the activity of various enzymes and receptors, leading to downstream effects on numerous cellular processes .
Pharmacokinetics
It’s known that the bioavailability of triterpenoids can be influenced by factors such as their solubility, stability, and the presence of specific transporters in the body .
Result of Action
These effects are likely the result of the compound’s interactions with its various targets and its influence on different biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s action can be influenced by the characteristics of the specific biological environment in which it is present, including the types of cells, the presence of specific enzymes or receptors, and the overall physiological state of the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of virgatic acid typically involves the extraction from plant sources. The aerial parts of Salvia virgata are commonly used for this purpose . The extraction process involves the use of solvents such as methanol or ethanol to obtain the crude extract, which is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction from plant materials followed by purification processes. The use of biotechnological methods, such as plant cell cultures, could also be explored for the sustainable production of this compound.
Chemical Reactions Analysis
Types of Reactions: Virgatic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule, such as the carboxy, hydroxy, and oxo groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the oxo group to a hydroxy group.
Substitution: Nucleophilic substitution reactions can occur at the β-hydroxy group, using reagents like alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It serves as a model compound for studying triterpenoid synthesis and reactions.
Industry: this compound could be used in the development of natural product-based pharmaceuticals and cosmetics.
Comparison with Similar Compounds
- Oleanolic acid
- Ursolic acid
- Crataegolic acid
- Lupeol
- Corosolic acid
Virgatic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological properties.
Properties
IUPAC Name |
(4aS,6aS,6aS,6bR,8aS,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-12-oxo-3,4,5,6,6a,7,8,8a,10,11,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-25(2)12-14-30(24(33)34)15-13-27(5)18(19(30)17-25)8-9-21-28(27,6)11-10-20-26(3,4)22(31)16-23(32)29(20,21)7/h8,19-22,31H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21-,22-,27+,28+,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWBODJDDBCDFA-DXEZAUPJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=O)CC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C(=O)C[C@@H](C3(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14356-51-5 | |
Record name | Virgatic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014356515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VIRGATIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K3293BNX3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the ecological significance of Virgatic acid in Salvia plants?
A1: this compound, a triterpene found in Salvia species, acts as a singlet oxygen quencher. [] This quenching ability, attributed to a charge-transfer energy transfer mechanism, is suggested to protect Salvia plants from photooxygenation, a damaging process caused by singlet oxygen. []
Q2: What other compounds have been identified alongside this compound in Momordica cochinchinensis Spreng.?
A2: Besides this compound (also referred to as Momordic acid in the provided abstract), previous research on Momordica cochinchinensis Spreng. led to the isolation of oleanolic acid, its derivative momordic acid (1-oxo-oleanolic acid), and a steroid compound called bessisterol. [] Additionally, a diterpene named columbin, typically found in the Menispermaceae family, has been identified in the roots of this plant. []
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